molecular formula C20H18BrN5OS B2806566 N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1358351-50-4

N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2806566
CAS No.: 1358351-50-4
M. Wt: 456.36
InChI Key: NUGCXYWJOCEUQL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide (CAS 1358351-50-4) is a high-purity small molecule offered for preclinical research and drug discovery. This compound features the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a privileged heterocyclic structure recognized for its diverse pharmacological potential and significant interest in anticancer investigations . Research within the 'Imiqualines' family of compounds, which explores various heterocyclic scaffolds including this one, has identified candidates demonstrating cytotoxic activities on melanoma cell lines, highlighting the therapeutic relevance of this chemical class . The molecular formula of the compound is C20H18BrN5OS, with a molecular weight of 456.36 g/mol . It is supplied with a purity of 95% or higher, ensuring consistency for research applications . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans. Researchers are advised to consult the available safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5OS/c1-12(2)18-24-25-19-20(23-15-5-3-4-6-16(15)26(18)19)28-11-17(27)22-14-9-7-13(21)8-10-14/h3-10,12H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGCXYWJOCEUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinoxaline ring system.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

    Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage, typically through a reaction between an acyl chloride and a thiol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the triazoloquinoxaline moiety.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the bromophenyl or triazoloquinoxaline groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide. Research indicates that triazoloquinoxaline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that triazoloquinoxaline derivatives exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by disrupting cellular signaling pathways related to growth and survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar frameworks have been shown to exhibit activity against a range of pathogens:

  • Case Study : A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth .

Neurological Disorders

The unique structural attributes of this compound may offer therapeutic benefits in treating neurological disorders. Research into quinoxaline derivatives has indicated their potential as neuroprotective agents:

  • Mechanism of Action : These compounds may modulate neurotransmitter systems and exhibit anti-inflammatory effects in the brain .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including autoimmune conditions. Compounds similar to this one have been investigated for their anti-inflammatory properties:

  • Experimental Results : In vitro studies have shown that certain triazoloquinoxaline derivatives can reduce the production of pro-inflammatory cytokines in activated macrophages .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
  • N-(4-fluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
  • N-(4-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide

Uniqueness

N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity in biological systems.

Biological Activity

N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide, identified by CAS number 1358351-50-4, is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are notable for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article will delve into the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C20H18BrN5OSC_{20}H_{18}BrN_{5}OS, with a molecular weight of 456.4 g/mol. The structure features a triazoloquinoxaline scaffold that is known for its pharmacological potential.

Anticancer Activity

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline moiety exhibit significant anticancer activities. For instance:

  • Cytotoxicity : Compounds based on this scaffold have shown cytotoxic effects in various cancer cell lines. In a study involving derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, several compounds demonstrated micromolar range activities against human cancer cell lines including A375 melanoma and MDA-MB-231 breast cancer cells. Specifically, one compound from the series exhibited an EC50 value of 365 nM against A375 cells .

Antimicrobial Activity

The triazoloquinoxaline derivatives also possess notable antimicrobial properties:

  • Antibacterial and Antifungal : Several studies have reported the antibacterial and antifungal activities of related compounds. For example, derivatives were evaluated against Staphylococcus aureus and exhibited promising results .

Synthesis and Evaluation

A comprehensive study reported the synthesis of various [1,2,4]triazolo[4,3-a]quinoxaline derivatives with promising biological evaluations:

Compound IDActivity TypeCell Line/PathogenEC50 (nM)
16aAnticancerA375 melanoma3158
16bAnticancerMDA-MB-2313527
17aAnticancerA375 melanoma365
-AntibacterialStaphylococcus aureus-

This table summarizes key findings where certain derivatives exhibited significant activity against cancer cells while also maintaining antibacterial efficacy .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis by arresting the cell cycle at the G2/M phase.
  • Pro-apoptotic Factors : Upregulation of pro-apoptotic proteins such as BAX and caspases has been observed in treated cells .

Q & A

Q. What are the key steps in synthesizing N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including:

Coupling Reactions : Formation of the triazoloquinoxaline core via cyclization under reflux conditions (e.g., using DMF as a solvent at 80–100°C).

Sulfanyl Acetamide Introduction : Thiol-ether linkage formation via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity.

  • Critical Parameters :
StepSolventCatalystTemperatureYield (%)
CyclizationDMFNone80–100°C60–70
Thioether FormationTHFK₂CO₃50–60°C75–85

Q. How is structural confirmation performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the bromophenyl, triazoloquinoxaline, and acetamide moieties. For example, the isopropyl group shows doublets at δ 1.2–1.4 ppm (CH₃) and a septet at δ 3.5–3.7 ppm (CH) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 500.2) .
  • HPLC : Purity assessment using a C18 column (UV detection at 254 nm, acetonitrile/water gradient) .

Q. What preliminary biological screening methods are recommended?

  • Methodological Answer :
  • Antimicrobial Assays : Disk diffusion or microbroth dilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
  • Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) for thioether formation improves yield to >90% .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yield .

Q. What strategies resolve contradictions in biological activity data?

  • Methodological Answer :
  • Dose-Response Replicates : Triplicate assays with statistical analysis (e.g., ANOVA) to address variability .
  • Targeted Molecular Docking : Computational modeling (AutoDock Vina) to validate interactions with enzymes (e.g., topoisomerase II) and explain discrepancies .
  • Metabolite Profiling : LC-MS/MS to identify degradation products affecting bioactivity .

Q. How is crystallographic data obtained and interpreted for this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Crystals grown via vapor diffusion (ethanol/water). SHELXL refines structure parameters (R-factor < 0.05) .
  • Key Observations :
ParameterValue
Space GroupP2₁/c
Bond Length (C-S)1.78 Å
Dihedral Angle (Triazoloquinoxaline)12.5°

Q. What advanced techniques elucidate metabolic stability?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubation with liver microsomes (human/rat) and LC-HRMS to track metabolic pathways (e.g., oxidation of the isopropyl group) .
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How to address conflicting solubility reports in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method with HPLC quantification.
SolventSolubility (mg/mL)
DMSO25.3 ± 1.2
Ethanol8.7 ± 0.5
Hexane<0.1
  • Molecular Dynamics Simulations : Predict solvation free energy to rationalize experimental data .

Key Research Gaps and Future Directions

  • Structure-Activity Relationship (SAR) : Systematic modification of the bromophenyl and isopropyl groups to enhance potency .
  • In Vivo Pharmacokinetics : Oral bioavailability studies in rodent models .

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